2-chloro-N,N-bis(cyanomethyl)benzamide

Catalog No.
S11591131
CAS No.
M.F
C11H8ClN3O
M. Wt
233.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N,N-bis(cyanomethyl)benzamide

Product Name

2-chloro-N,N-bis(cyanomethyl)benzamide

IUPAC Name

2-chloro-N,N-bis(cyanomethyl)benzamide

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

InChI

InChI=1S/C11H8ClN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2

InChI Key

OGSINZYZKRKSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)Cl

2-chloro-N,N-bis(cyanomethyl)benzamide is a chemical compound characterized by the presence of a chloro group, two cyanomethyl substituents, and an amide functional group attached to a benzene ring. Its molecular formula is C11H10ClN3OC_{11}H_{10}ClN_3O, and it features a unique combination of functional groups that impart specific chemical properties and reactivity. This compound is significant in organic synthesis and has potential applications in various fields, including medicinal chemistry and agrochemicals.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) .
  • Substitution: The chloro group can be substituted with nucleophiles like amines or thiols, leading to various substituted benzamides .
  • Hydrolysis: The cyanomethyl groups can hydrolyze under acidic or basic conditions to form carboxylic acids .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-chloro-N,N-bis(cyanomethyl)benzamide exhibits biological activity, particularly in studies involving enzyme inhibition and protein interactions. Its structural features allow it to interact with specific biological targets, which may lead to applications in drug development and therapeutic interventions . Additionally, compounds with similar structures have demonstrated insecticidal and fungicidal properties, suggesting potential agrochemical applications .

The synthesis of 2-chloro-N,N-bis(cyanomethyl)benzamide typically involves several steps:

  • Nitration: Starting with 2-chlorobenzamide, a nitro group is introduced at the 4-position through nitration reactions.
  • Cyanation: The introduction of cyanomethyl groups can be achieved through reactions involving cyanide sources under appropriate conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Optimizing reaction conditions—such as temperature, solvent choice, and reaction time—is crucial for maximizing yield during synthesis.

2-chloro-N,N-bis(cyanomethyl)benzamide finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Biological Research: Used in studies related to enzyme inhibition and protein interactions.
  • Industrial Use: Employed in producing specialty chemicals and materials, particularly in the pharmaceutical and agrochemical industries .

The compound's interactions with biological molecules are of significant interest. Studies have shown that its unique functional groups enable it to engage in specific binding interactions with enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. Understanding these interactions is essential for exploring its therapeutic potential .

Several compounds share structural similarities with 2-chloro-N,N-bis(cyanomethyl)benzamide. Here are some notable examples:

Uniqueness

The uniqueness of 2-chloro-N,N-bis(cyanomethyl)benzamide lies in its combination of chloro, nitro, and cyanomethyl groups. This distinctive arrangement influences its chemical reactivity, making it valuable for specific synthetic applications and biological studies compared to its analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

233.0355896 g/mol

Monoisotopic Mass

233.0355896 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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